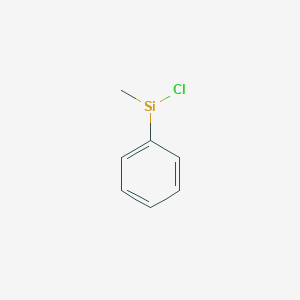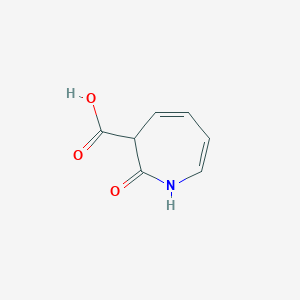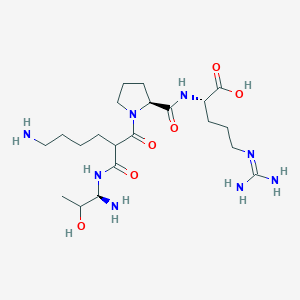
H-Thr-(psi)(nhco)lys-pro-arg-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-Thr-(psi)(nhco)lys-pro-arg-OH, also known as THK-265, is a peptide that has been synthesized and studied for its potential applications in scientific research. This peptide has gained attention due to its unique structure and potential biological effects. In
Scientific Research Applications
H-Thr-(psi)(nhco)lys-pro-arg-OH has been studied for its potential applications in scientific research. One area of interest is its use in the study of protein-protein interactions. This compound has been shown to bind to specific proteins, which can be useful in the identification of protein-protein interactions. Additionally, this compound has been studied for its potential use in drug discovery. The peptide has been shown to have activity against certain types of cancer cells, making it a potential candidate for the development of anticancer drugs.
Mechanism of Action
The mechanism of action of H-Thr-(psi)(nhco)lys-pro-arg-OH is not fully understood. However, it is believed that the peptide binds to specific proteins, which can lead to changes in cellular signaling pathways. This compound has been shown to bind to the protein HSP90, which is involved in the regulation of cellular stress responses. By binding to HSP90, this compound may be able to modulate cellular stress responses and potentially have an impact on disease processes.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of certain types of cancer cells. Additionally, this compound has been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases. This compound has also been shown to have an impact on cellular signaling pathways, which can have downstream effects on cellular processes.
Advantages and Limitations for Lab Experiments
One advantage of H-Thr-(psi)(nhco)lys-pro-arg-OH is its potential use in the study of protein-protein interactions. The peptide has been shown to bind to specific proteins, which can be useful in the identification of protein-protein interactions. Additionally, this compound has been shown to have activity against certain types of cancer cells, making it a potential candidate for the development of anticancer drugs. However, there are also limitations to the use of this compound in lab experiments. One limitation is the cost of synthesis, which can be prohibitive for some researchers. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on H-Thr-(psi)(nhco)lys-pro-arg-OH. One area of interest is the identification of additional protein targets for the peptide. By identifying new protein targets, researchers may be able to gain a better understanding of the mechanism of action of this compound. Additionally, future research could focus on the development of new synthetic methods for this compound, which could potentially reduce the cost of synthesis. Finally, there is potential for the development of new drugs based on the structure of this compound. By modifying the peptide structure, researchers may be able to create new drugs with improved efficacy and reduced side effects.
Conclusion
This compound is a synthetic peptide that has gained attention for its potential applications in scientific research. The peptide has been shown to have activity against certain types of cancer cells and may be useful in the study of protein-protein interactions. While there are limitations to the use of this compound in lab experiments, there are also several future directions for research on the peptide. By continuing to study this compound, researchers may be able to gain a better understanding of its mechanism of action and potential applications in drug discovery.
Synthesis Methods
H-Thr-(psi)(nhco)lys-pro-arg-OH is a synthetic peptide that is created through solid-phase peptide synthesis. This method involves the stepwise addition of amino acids to a solid support, which allows for the creation of a peptide chain. The synthesis of this compound involves the use of protected amino acids, coupling reagents, and resin support. After synthesis, the peptide is cleaved from the resin and purified using chromatography techniques.
properties
CAS RN |
136981-77-6 |
|---|---|
Molecular Formula |
C21H40N8O6 |
Molecular Weight |
500.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-1-[6-amino-2-[[(1R)-1-amino-2-hydroxypropyl]carbamoyl]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C21H40N8O6/c1-12(30)16(23)28-17(31)13(6-2-3-9-22)19(33)29-11-5-8-15(29)18(32)27-14(20(34)35)7-4-10-26-21(24)25/h12-16,30H,2-11,22-23H2,1H3,(H,27,32)(H,28,31)(H,34,35)(H4,24,25,26)/t12?,13?,14-,15-,16+/m0/s1 |
InChI Key |
VZTVXNGXZIXDPC-SVXVCFNTSA-N |
Isomeric SMILES |
CC([C@H](N)NC(=O)C(CCCCN)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)O |
SMILES |
CC(C(N)NC(=O)C(CCCCN)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)O)O |
Canonical SMILES |
CC(C(N)NC(=O)C(CCCCN)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)O)O |
synonyms |
H-Thr-(psi)(NHCO)(R,S)Lys-Pro-Arg-OH H-Thr-(psi)(NHCO)Lys-Pro-Arg-OH threonyl-(psi)(NHCO)lysyl-prolyl-arginine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



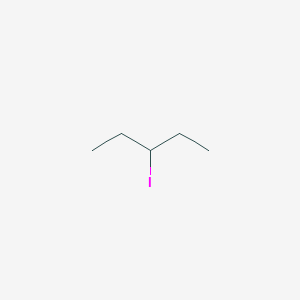

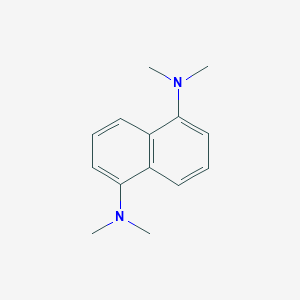
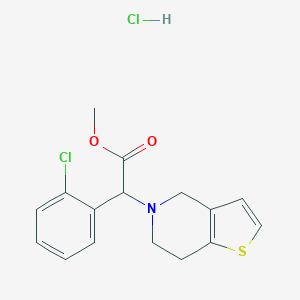
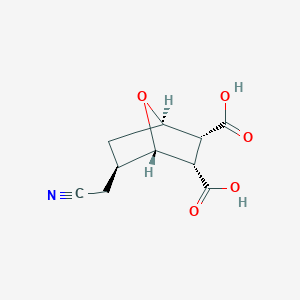
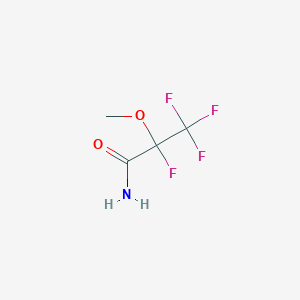
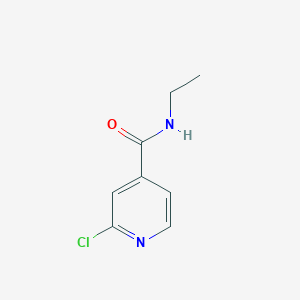
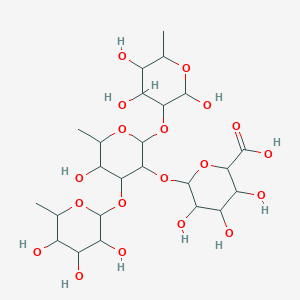
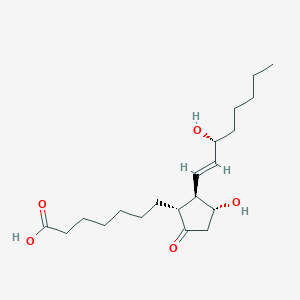
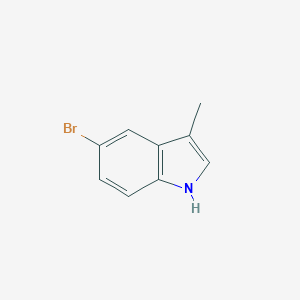
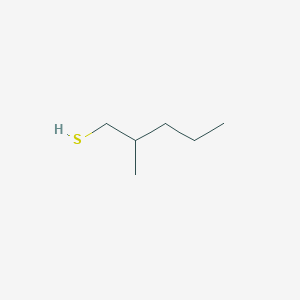
![2-Naphthalenecarboxamide, 3-hydroxy-N-[3-(4-morpholinyl)propyl]-](/img/structure/B157862.png)
